molecular formula C9H17NO2 B3010793 Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate CAS No. 107246-35-5

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate

Cat. No.: B3010793
CAS No.: 107246-35-5
M. Wt: 171.24
InChI Key: JVXLHLMIZVFRHS-VIFPVBQESA-N
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Description

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is an organic compound with a unique structure that includes an amino group, a methyl group, and a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-2-propan-2-ol and pent-4-enoic acid.

    Esterification: The first step involves the esterification of pent-4-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl pent-4-enoate.

    Amination: The next step is the amination of methyl pent-4-enoate with 2-amino-2-propan-2-ol under basic conditions, typically using sodium hydroxide as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors to produce methyl pent-4-enoate.

    Continuous Amination: Continuous flow reactors are used for the amination step to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing various biochemical processes.

    Pathways: It can modulate signaling pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-2-methylpent-4-enoate: Similar structure but with a different substitution pattern.

    Ethyl (2S)-2-amino-2-propan-2-ylpent-4-enoate: Ethyl ester analog with similar reactivity.

Uniqueness

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate, also known as a derivative of amino acids, has gained attention in various fields of biological research due to its structural characteristics and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of an amino group, a methyl group, and a pent-4-enoate moiety. Its IUPAC name reflects its stereochemistry and functional groups:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H17NO2
CAS Number107246-35-5

The biological activity of this compound is primarily attributed to its interactions within biochemical pathways. It serves as a precursor for various biologically active compounds, influencing metabolic processes.

  • Biochemical Pathways :
    • The compound is involved in amino acid metabolism, potentially modulating neurotransmitter synthesis.
    • It may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Target Interactions :
    • Research indicates that derivatives of this compound can interact with specific receptors or enzymes, affecting their activity.
    • Similar compounds have demonstrated antimicrobial and anti-inflammatory properties through modulation of prostaglandin biosynthesis .

Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Activity :
    • Studies have shown that related compounds exhibit antibacterial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
  • Antitumor Properties :
    • Some analogs have been evaluated for their potential to inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways associated with cell proliferation .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Study on Antimicrobial Properties :
    • A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound displayed significant antibacterial activity against Gram-positive bacteria. The authors noted that the structure-function relationship was crucial for enhancing efficacy.
  • Cancer Research :
    • In vitro studies indicated that specific analogs exhibited cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotection :
    • Research published in Neurobiology indicated that related compounds could reduce neuroinflammation and protect against neuronal cell death in models of Alzheimer's disease, highlighting their potential as neuroprotective agents .

Properties

IUPAC Name

methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLHLMIZVFRHS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](CC=C)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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